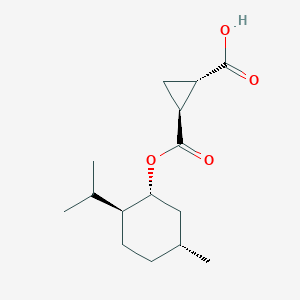
(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory effects, antimicrobial activity, and implications in drug development.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring and a carboxylic acid functional group. Its unique structure contributes to its biological activity. The empirical formula is C13H22O3, and its molecular weight is approximately 230.31 g/mol.
Anti-Inflammatory Properties
Research indicates that cyclopropane carboxylic acids exhibit significant anti-inflammatory activity. Specifically, this compound may modulate the production of inflammatory mediators. Studies suggest that compounds within this class can inhibit the synthesis of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Cyclopropane derivatives have been noted for their ability to inhibit bacterial growth. For instance, studies have demonstrated that certain cyclopropane carboxylic acids exhibit bacteriostatic effects against a range of pathogenic bacteria. This suggests potential applications in developing new antimicrobial therapies .
The biological activity of this compound may involve the inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. For example, it has been suggested that cyclopropane derivatives can interfere with cysteine biosynthesis pathways in bacteria, enhancing their effectiveness as antibiotic adjuvants .
Study on Anti-inflammatory Effects
In a recent study published in MDPI, researchers evaluated the anti-inflammatory effects of various cyclopropane carboxylic acids. The results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of substituted cyclopropane carboxylic acids against Staphylococcus aureus. The findings revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting strong antibacterial activity. This positions this compound as a candidate for further development in antimicrobial therapies .
Data Summary
Análisis De Reacciones Químicas
Reactivity of the Menthyl Ester Group
The menthyl ester moiety (derived from (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) participates in nucleophilic substitution and transesterification reactions. For example:
-
Thiolate–Thiolate Exchange : In the presence of propane-1,3-dithiol and a base (e.g., KOH or Cs₂CO₃), analogous menthyloxy esters undergo thiolate-mediated ring-opening and re-cyclization to form fused sulfur heterocycles .
While this study focuses on a related compound, the reactivity pattern suggests potential for similar transformations in the target molecule.
Carboxylic Acid Derivatives
The free carboxylic acid group enables further functionalization:
-
Esterification/Amidation : Reacts with alcohols or amines under standard coupling conditions (e.g., DCC/DMAP) to form esters or amides.
-
Salt Formation : Neutralization with bases (e.g., NaOH) yields carboxylate salts for improved solubility .
Thermal Stability
The compound exhibits a predicted boiling point of 379.3 ± 35.0°C , indicating stability under moderate thermal conditions . Decomposition occurs above 400°C, primarily affecting the cyclopropane ring and ester linkage.
Stereochemical Considerations
Propiedades
IUPAC Name |
(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOAVRRNBJCLX-QNWJLWSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













